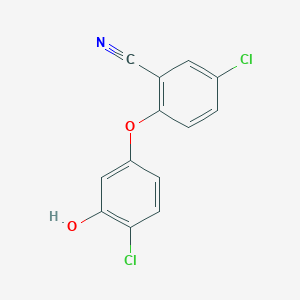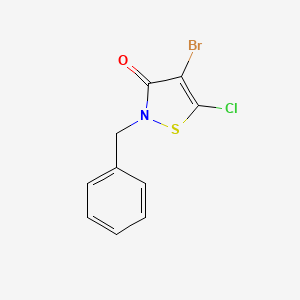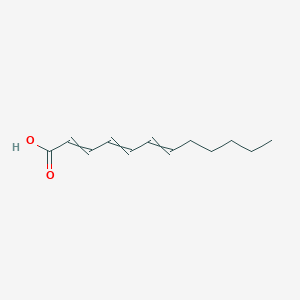
Dodeca-2,4,6-trienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodeca-2,4,6-trienoic acid is a conjugated trienoic fatty acid with twelve carbon atoms and three double bonds. This compound is notable for its unique structure and properties, which make it a subject of interest in various fields of scientific research. It is isolated from natural sources such as the latex of Euphorbia pulcherrima .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dodeca-2,4,6-trienoic acid typically involves the esterification of the acid with triterpenols. The process begins with the extraction of the acid from natural sources using petroleum ether. The extracted acid is then saponified with sodium hydroxide in methanol, followed by acidification and extraction with petroleum ether . The free fatty acids are then methylated using hydrochloric acid in methanol .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its niche applications and the complexity of its synthesis. the general approach involves large-scale extraction and purification from plant sources, followed by chemical modifications to achieve the desired purity and form.
Analyse Des Réactions Chimiques
Types of Reactions: Dodeca-2,4,6-trienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Substitution reactions often involve halogenation or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alcohols.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Dodeca-2,4,6-trienoic acid has several applications in scientific research:
Chemistry: Used as a model compound for studying conjugated systems and their reactivity.
Biology: Investigated for its role in plant metabolism and defense mechanisms.
Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the synthesis of specialized polymers and materials
Mécanisme D'action
The mechanism of action of dodeca-2,4,6-trienoic acid involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes involved in fatty acid metabolism and can influence cellular signaling pathways related to inflammation and immune response . The compound’s conjugated double bonds allow it to participate in electron transfer reactions, which can affect cellular redox states and signaling cascades.
Comparaison Avec Des Composés Similaires
Dodeca-2,4,8,10-tetraenoic acid: Another conjugated fatty acid with four double bonds.
Undeca-2,4-dienoic acid: A related compound with two double bonds.
Deca-2,4,6-trienoic acid: A similar trienoic acid with ten carbon atoms.
Uniqueness: Dodeca-2,4,6-trienoic acid is unique due to its specific arrangement of double bonds and its twelve-carbon backbone. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
71697-03-5 |
|---|---|
Formule moléculaire |
C12H18O2 |
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
dodeca-2,4,6-trienoic acid |
InChI |
InChI=1S/C12H18O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h6-11H,2-5H2,1H3,(H,13,14) |
Clé InChI |
QFQUMHBUJBZOBZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=CC=CC=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[2-(2-Methoxyethoxy)ethoxy]methyl}benzene](/img/structure/B14466371.png)
![barium(2+);4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonate](/img/structure/B14466389.png)
![1-Docosanone, 1-[2,3,4(or 3,4,5)-trihydroxyphenyl]-](/img/structure/B14466395.png)


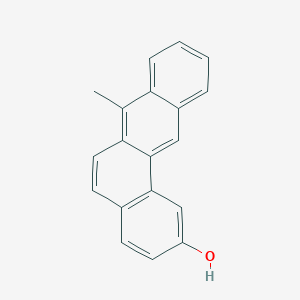

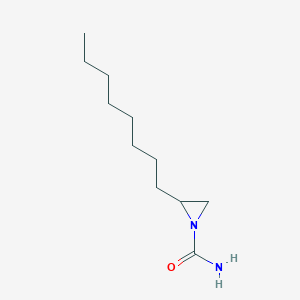
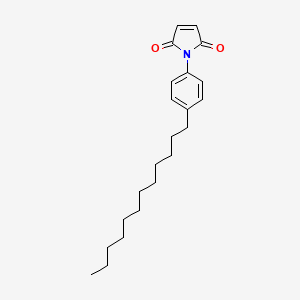
![4-[2-(6-Nitro-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14466430.png)

![Pyrido[3,2-c]pyridazine-1,2-dicarboxylic acid, 3,4-dihydro-, diethyl ester](/img/structure/B14466444.png)
